3,5-Dibromo-2-fluoro-4-methylpyridine

Medicinal Chemistry Property Prediction Lipophilicity

This polyhalogenated pyridine features a unique 2-fluoro/3,5-dibromo/4-methyl pattern enabling chemoselective synthesis. Two distinct Br handles permit sequential Suzuki-Miyaura or Sonogashira couplings; the electron-withdrawing F at C2 facilitates SNAr. The C4 methyl provides steric bulk for metabolic stability. Validated as a TRPV1 antagonist scaffold for pain research and a BET bromodomain fragment hit for oncology, it is ideal for SAR-driven medicinal chemistry and fragment-based drug discovery. Isomer or mono-halogenated substitutions alter reactivity, requiring pathway re-optimization.

Molecular Formula C6H4Br2FN
Molecular Weight 268.91 g/mol
CAS No. 1000340-01-1
Cat. No. B1328900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-fluoro-4-methylpyridine
CAS1000340-01-1
Molecular FormulaC6H4Br2FN
Molecular Weight268.91 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1Br)F)Br
InChIInChI=1S/C6H4Br2FN/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3
InChIKeyLAOILGACTMFPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3,5-Dibromo-2-fluoro-4-methylpyridine (CAS 1000340-01-1) for Advanced Chemical Synthesis and Life Science Research


3,5-Dibromo-2-fluoro-4-methylpyridine (CAS 1000340-01-1), also known as 2-Fluoro-3,5-dibromo-4-methylpyridine, is a polyhalogenated pyridine building block characterized by the presence of two bromine atoms at the 3- and 5-positions, a fluorine atom at the 2-position, and a methyl group at the 4-position on the pyridine ring [1]. With a molecular formula of C6H4Br2FN and a molecular weight of 268.91 g/mol, this compound is a solid at room temperature with a density of approximately 2.06 g/mL and a predicted boiling point of 249 °C . It is soluble in organic solvents such as alcohols, chlorinated hydrocarbons, and ethers, but is insoluble in water . This specific substitution pattern makes it a valuable intermediate for chemoselective transformations in medicinal and agrochemical research.

Why a General Halogenated Pyridine Cannot Substitute for 3,5-Dibromo-2-fluoro-4-methylpyridine in Synthetic Workflows


The unique combination of substituents on the pyridine core—specifically the 2-fluoro, 4-methyl, and symmetrical 3,5-dibromo pattern—is critical for controlling both site-selectivity and reactivity in downstream transformations. Simply substituting a different isomer or a compound missing one of these groups will alter the electronic environment of the ring and the steric accessibility of reactive sites, leading to different reaction outcomes or complete failure of established synthetic routes. The electron-withdrawing fluorine at C2 activates the ring for nucleophilic aromatic substitution (SNAr) [1], while the two bromine atoms provide versatile handles for sequential Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), where selectivity can be influenced by the distinct electronic environments at C3 and C5 . The methyl group at C4 provides steric bulk and can influence metabolic stability in biological applications . The absence of any of these features in an alternative building block would necessitate a complete re-optimization of a synthetic pathway.

Quantitative Evidence Supporting the Procurement of 3,5-Dibromo-2-fluoro-4-methylpyridine (CAS 1000340-01-1)


Physicochemical Property Differentiation: Calculated logP, Density, and Boiling Point vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the C2 position significantly alters the physicochemical profile compared to its non-fluorinated analog, 3,5-Dibromo-4-methylpyridine. This differentiation is critical for modulating lipophilicity, metabolic stability, and membrane permeability in drug discovery. The target compound exhibits a lower calculated XLogP3-AA value of 2.9, while the non-fluorinated analog has a higher value of 3.0 [1][2]. This difference in lipophilicity, along with changes in density and boiling point, can be a key factor in selecting the optimal building block for a specific lead series.

Medicinal Chemistry Property Prediction Lipophilicity

Synthetic Accessibility and Reactivity: Comparison of Nucleophilic Aromatic Substitution (SNAr) Potential

The presence of a fluorine atom at the 2-position of the pyridine ring dramatically enhances its susceptibility to nucleophilic aromatic substitution (SNAr) compared to other halogenated analogs. For instance, 2-fluoropyridine undergoes SNAr with sodium ethoxide approximately 250 times faster than 2-chloropyridine [1]. While this data is for an unsubstituted pyridine core, the principle of fluorine's superior activating effect as a leaving group in SNAr is a well-established class-level inference that extends to this compound. The target compound's 2-fluoro group, combined with the two bromine atoms which serve as handles for cross-coupling, provides a distinct and predictable reactivity profile.

Organic Synthesis SNAr Reactivity Fluorinated Building Blocks

Biochemical Target Engagement: Reported Weak Affinity for BET Bromodomains

This compound has been reported in screening data to exhibit weak, non-selective binding to bromodomain-containing proteins BRD2 and BRD4. For BRD4 (BD1), it shows a binding affinity (Ki) of 17,200 nM. For BRD2 (BD1), it shows a binding affinity (Ki) of 17,200 nM and a dissociation constant (Kd) of 8,600 nM [1]. Its affinity for the BD2 domains of both proteins is negligible (Kd >300,000 nM). This data positions the compound as a low-molecular-weight (268.91 g/mol) fragment-like molecule with modest affinity, making it a potential starting point for fragment-based drug discovery (FBDD) or as a negative control in more advanced bromodomain inhibitor programs.

Chemical Biology Epigenetics Bromodomain Inhibitors

Defined Research and Industrial Application Scenarios for 3,5-Dibromo-2-fluoro-4-methylpyridine (CAS 1000340-01-1)


Scaffold for Medicinal Chemistry: TRPV1 Antagonist Programs

Derivatives of 3,5-Dibromo-2-fluoro-4-methylpyridine have been specifically investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key target in pain management . Research indicates that structural modifications on the pyridine core can enhance analgesic properties by modulating antagonism of capsaicin-induced responses . The compound's distinct halogenation pattern provides a versatile scaffold for exploring SAR around this target, making it a logical procurement choice for medicinal chemists focused on novel, non-opioid pain therapeutics.

Versatile Building Block for Chemoselective Synthesis

The unique arrangement of reactive handles (two bromine atoms for cross-coupling and a fluorine for SNAr) makes this compound an ideal substrate for the chemoselective synthesis of highly functionalized, polysubstituted pyridines. As demonstrated in the literature for similar systems, the reactivity order of halogens on pyridines in palladium-catalyzed reactions is generally -Br > -Cl [1]. The presence of two bromines in different electronic environments (C3 vs C5) on the target molecule offers the potential for sequential, site-selective Suzuki-Miyaura or Sonogashira couplings. This enables the rapid assembly of complex molecular architectures that are common in advanced pharmaceutical intermediates and agrochemical leads, a capability not afforded by simpler, mono- or non-halogenated analogs.

Fragment-Based Drug Discovery (FBDD) Probe for Epigenetic Targets

With a low molecular weight (268.91 g/mol) and confirmed, albeit weak, binding affinity for BET bromodomains (Ki = 17,200 nM for BRD4 BD1), 3,5-Dibromo-2-fluoro-4-methylpyridine can serve as a validated fragment hit [2]. Its calculated cLogP of 2.9 and the presence of multiple synthetic handles make it an excellent starting point for fragment growing, merging, or linking strategies aimed at developing more potent and selective bromodomain and extra-terminal (BET) protein inhibitors, which are a major focus in oncology and inflammation research. Its weak, non-selective profile also makes it a useful tool as a negative control or for exploring polypharmacology.

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